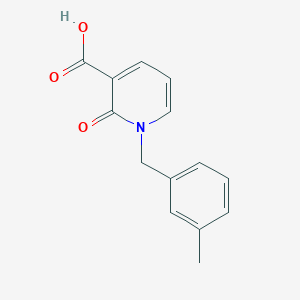

1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of benzylindazole carboxylic acids and their derivatives, as described in the first paper. These compounds were synthesized to study their antispermatogenic activity, with specific halogenated derivatives showing potent effects . Another paper reports the synthesis of a compound with a pyrrolidine ring and carboxylic acid groups, which involved a π-π interaction between the carboxylic acid group and the aromatic ring . Although the exact synthesis of 1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray crystallography. For instance, the crystal structure of a pyrrolidinone-derived anticancer agent was determined, revealing specific interactions between functional groups . Additionally, X-ray structural analysis was used to study the structure of an angular isoindole-6,12-dione derivative . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxylic acid derivatives. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the formation of angular and linear isoindole diones . Another study synthesized a carboxylic acid derivative using microwave irradiation in water, which provided a high yield of the product . These reactions highlight the reactivity of carboxylic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives can be inferred from the derivatization techniques used for their analysis. For instance, a method for the analysis of carboxylic acids by GC–MS involved the derivatization of carboxylic acids with 4-t-butylbenzyl bromide . The mass spectra of these derivatives showed specific fragmentation patterns, which are indicative of their stability and reactivity. These properties are essential for understanding the behavior of carboxylic acid derivatives in various environments and applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Indanone derivatives, including similar dihydropyridine compounds, have been investigated for their anti-corrosive properties on mild steel in acidic solutions. Studies suggest these compounds show promising inhibition efficiency, protecting metals from corrosion, likely through adsorption on the metal surface. The adsorption behavior was modeled using Langmuir isotherm, and the inhibitory efficiency was correlated with the molecular structure through Density Functional Theory (DFT) calculations (Saady et al., 2018).

Dye and Pigment Industry

Dihydropyridine derivatives have been explored in the dye and pigment industry, particularly for producing heterocyclic azo dyes. These compounds exhibit enhanced pH stability compared to traditional hydrazone dyes, making them suitable for various applications where dye stability is crucial (Wang et al., 2018).

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Compounds with dihydropyridine cores have been utilized in the construction of MOFs and other complex molecular structures. These frameworks have applications in gas storage, catalysis, and drug delivery. The synthesis of these structures often involves intricate coordination chemistry, leading to novel materials with potentially useful physical and chemical properties (Dai et al., 2009).

Pharmaceutical Precursor Synthesis

Dihydropyridine compounds serve as valuable precursors in the synthesis of various pharmaceuticals. They are particularly noted for their role in synthesizing calcium channel blockers, which are widely used in treating cardiovascular diseases. The structural versatility of dihydropyridine derivatives allows for the creation of a diverse range of bioactive molecules (Dotsenko et al., 2019).

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-4-2-5-11(8-10)9-15-7-3-6-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJFUONBLNEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588649 | |

| Record name | 1-[(3-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941869-28-9 | |

| Record name | 1-[(3-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

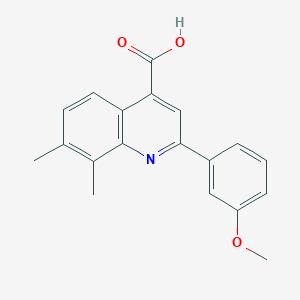

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)